molecular formula C6H8N4O2 B1429640 methyl (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)acrylate CAS No. 1379821-54-1

methyl (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)acrylate

Cat. No. B1429640
M. Wt: 168.15 g/mol
InChI Key: FOOWMEUCNCAWSD-IHWYPQMZSA-N
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Description

The compound tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA) is a redox-active linker that has been incorporated into Mn(II)/Cu(II) based coordination frameworks .

Scientific Research Applications

Antimicrobial Applications

One research avenue explores the synthesis and characterization of novel acrylate monomers, which are subsequently polymerized. These polymers exhibit moderate to good antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Saraei et al., 2016). Similarly, studies on new 1,2,4-triazole derivatives demonstrate significant antimicrobial properties, offering avenues for medical applications (Bektaş et al., 2007).

Corrosion Inhibition

Research also delves into the development of photo-cross-linkable polymers for corrosion inhibition. These polymers, incorporating triazole and acrylate functionalities, are identified as highly efficient inhibitors for mild steel corrosion in acidic mediums, showcasing the relevance of such compounds in protecting industrial materials (Baskar et al., 2014).

Polymer Science and Material Chemistry

The role of these compounds extends into polymer science, where they contribute to the synthesis of core–shell nanoparticles and hydrogels with enhanced properties. For instance, poly vinyl alcohol/acrylic acid hydrogels modified through condensation with amine compounds, including triazole derivatives, exhibit increased thermal stability and promising biological activities (Aly & El-Mohdy, 2015). Another study highlights the creation of well-defined nanoparticles using bifunctional poly(2-oxazoline) macromonomer surfactants in a microemulsion polymerization process, underscoring the versatility of triazole-acrylate compounds in nanotechnology applications (Kampmann et al., 2016).

properties

IUPAC Name

methyl (Z)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H,1H3,(H3,7,8,9,10)/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOWMEUCNCAWSD-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\C1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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